molecular formula C10H8BrFN2O2 B13333043 Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13333043
M. Wt: 287.08 g/mol
InChI Key: BJTUQUWXNCMQGA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can produce oxides or reduced forms of the compound .

Scientific Research Applications

Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Imidazo[1,2-a]pyridine derivatives with different substituents

Uniqueness

The combination of these halogens in the imidazo[1,2-a]pyridine scaffold provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3

InChI Key

BJTUQUWXNCMQGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Br)F

Origin of Product

United States

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